4-Chloro-3,5-difluoroaniline
Overview
Description
4-Chloro-3,5-difluoroaniline (4-Cl-3,5-DFA) is an important organic compound with a wide range of applications in both the pharmaceutical and industrial sectors. It is a fluorinated aniline derivative with a unique chemical structure that has been used in the synthesis of numerous compounds, including drugs, dyes, and polymers. 4-Cl-3,5-DFA has also been used in the synthesis of a variety of pharmaceuticals, including antifungal agents and anti-inflammatory drugs. Additionally, 4-Cl-3,5-DFA has been the subject of numerous scientific studies due to its unique chemical structure and potential applications.
Scientific Research Applications
In Vitro Nephrotoxic Effects
4-Chloro-3,5-difluoroaniline has been studied for its in vitro nephrotoxic effects. Researchers used renal cortical slices from rats to assess toxicity, finding that among the 3,5-dihaloaniline isomers, 3,5-difluoroaniline was the least potent nephrotoxicant (Hong et al., 2000).
Synthesis and Anesthetic Activity
Another area of research involves the synthesis of derivatives of 3,4-difluoroaniline and their local anesthetic properties. This research provides insights into the biological activity of alkenylarylamines, which are relevant in medical chemistry (Gataullin et al., 1999).
Preparation Methods
The preparationof 2,6-difluoroaniline from 1,3,5-trichlorobenzene has been described, showcasing the complex chemical processes involved in producing difluoroaniline derivatives. This includes steps like KF exchange on trichlorobenzene, dichlorination, nitration, and reduction (Pews & Gall, 1991).
Spectroscopic and Quantum Chemical Studies
Spectroscopic and quantum chemical studies of 3,4-difluoroaniline provide a detailed understanding of the structural and physicochemical properties of the molecule. This includes experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis, as well as theoretical calculations (Kose et al., 2015).
Metallation and Regiocontrol
Research on metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines revealed how fluorine influences regiocontrol in the synthesis of certain derivatives. This work demonstrates the nuanced chemical reactions involved in the manipulation of difluoroaniline compounds (Thornton & Jarman, 1990).
Synthesis of Derivatives
The synthesis of 4-Chloro-2,5-difluorobenzoic Acid from 2,5-difluoroaniline involves multiple steps like Sandmeyer reaction, bromination, and Grignard reaction. This study contributes to the understanding of efficient synthetic pathways for difluoroaniline derivatives (Zhao Hao-yu, 2011).
Quantum Chemical Computational Studies
Quantum chemical computational studies on 2,4-difluoroaniline have been carried out using Density Functional Theories (DFT). Such studies delve into the hyperpolarizability, molecular orbital analysis, and other electronic properties of the compound, indicating its potential for applications in nonlinear optics (NLO) (Selvam et al., 2020).
properties
IUPAC Name |
4-chloro-3,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURQZEKPTCFPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598818 | |
Record name | 4-Chloro-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-difluoroaniline | |
CAS RN |
2613-33-4 | |
Record name | 4-Chloro-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.